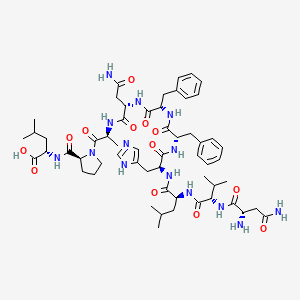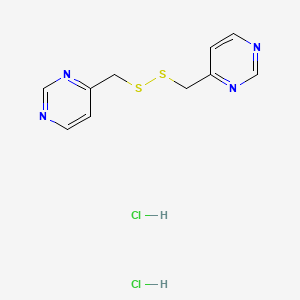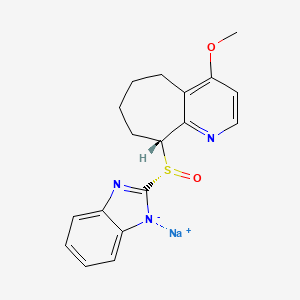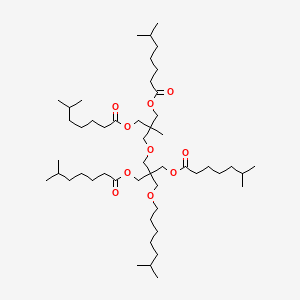
Metethoheptazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Metethoheptazine hydrochloride involves the formation of the azepane ring structure. The key steps include the reaction of ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The production process is optimized for cost-effectiveness and efficiency, adhering to stringent quality control measures.
化学反応の分析
Types of Reactions
Metethoheptazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azepane ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties. These derivatives are studied for their potential therapeutic applications.
科学的研究の応用
Metethoheptazine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying opioid receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic with fewer side effects compared to other opioids.
Industry: Utilized in the development of new analgesic formulations and drug delivery systems.
類似化合物との比較
Similar Compounds
Morphine: A well-known opioid analgesic with a similar mechanism of action.
Codeine: Another opioid analgesic used for mild to moderate pain relief.
Fentanyl: A potent synthetic opioid with rapid onset and short duration of action.
Uniqueness
Metethoheptazine hydrochloride is unique due to its specific chemical structure, which allows for distinct pharmacological properties. Unlike some other opioids, it is not listed as a controlled substance, making it a valuable compound for research and therapeutic applications .
特性
| 1089-55-0 | |
分子式 |
C17H26ClNO2 |
分子量 |
311.8 g/mol |
IUPAC名 |
ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2;/h5-7,9-10,14H,4,8,11-13H2,1-3H3;1H |
InChIキー |
HZFYHVRRDAFWIB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)









